molecular formula C10H12N2 B3168936 (7-methyl-1H-indol-3-yl)methanamine CAS No. 933711-10-5

(7-methyl-1H-indol-3-yl)methanamine

Cat. No.: B3168936
CAS No.: 933711-10-5
M. Wt: 160.22 g/mol
InChI Key: UYJUWZDPVUPVRD-UHFFFAOYSA-N
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Description

“(7-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the molecular weight of 160.22 . It is an indolic Tryptophan-derived metabolite . It is an aminoalkylindole and an aralkylamino compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 160.22 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Indoleamine-2,3-Dioxygenase (IDO) Inhibition in Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in the immune system, particularly in the suppression of T-cell responses. IDO expression is observed in various tumors and is thought to help these tumors evade the immune system. Clinical trials using IDO inhibitors, such as 1-methyltryptophan, are underway to explore their potential in cancer therapy. These inhibitors could potentially disrupt the tumor's ability to suppress the immune response, allowing for more effective immune-mediated tumor rejection (Löb et al., 2009).

Cytochrome P450 Isoform Inhibition

Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, and their inhibition can predict drug-drug interactions. Selective chemical inhibitors can help identify the contributions of various CYP isoforms to the metabolism of drugs. This knowledge is essential for understanding how drugs are processed in the body and for predicting potential interactions between different drugs. The review discusses the selectivity of chemical inhibitors for major human hepatic CYP isoforms (Khojasteh et al., 2011).

Role of Indole Compounds in Human Cancers

IDO expression in human cancers has been linked to poor prognosis. IDO may negatively regulate the recruitment of antitumor immune cells and increase regulatory T lymphocyte proportions, leading to tumor progression. Studies correlating IDO expression with clinical outcomes suggest that IDO inhibition could be a promising approach in cancer immunotherapy (Godin-Ethier et al., 2011).

Phytomelatonin in Plant Tissues

Melatonin in plants, known as phytomelatonin, plays roles in growth promotion and antioxidant activity. It may also coordinate photoperiodic responses, reproductive physiology, and protect plant cells against harsh environmental conditions. This review presents a comprehensive overview of what is known about melatonin in plants and encourages further investigation into its roles and benefits (Paredes et al., 2009).

Indole Synthesis Techniques

The synthesis of indoles has long been a topic of interest due to their wide range of biological activities. This review proposes a classification for indole synthesis methods, aiming to organize and understand the various approaches developed over the years. Such a classification can help researchers identify new methods and understand the state of the art in indole construction (Taber & Tirunahari, 2011).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives valuable insights for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .

Properties

IUPAC Name

(7-methyl-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJUWZDPVUPVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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